molecular formula C19H19ClN4S B2887295 4-[4-(2-Chlorophenyl)piperazino]-2-(methylsulfanyl)quinazoline CAS No. 866137-94-2

4-[4-(2-Chlorophenyl)piperazino]-2-(methylsulfanyl)quinazoline

Cat. No.: B2887295
CAS No.: 866137-94-2
M. Wt: 370.9
InChI Key: OBMKABNHORJNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-Chlorophenyl)piperazino]-2-(methylsulfanyl)quinazoline ( 866137-94-2) is a synthetic quinazoline derivative of significant interest in medicinal chemistry research. Quinazoline-based compounds are recognized as privileged scaffolds in drug discovery due to their diverse biological activities and ability to interact with multiple enzymatic targets . This particular compound features a 2-(methylsulfanyl) substituent and a 4-(2-chlorophenyl)piperazine moiety, a structural combination that presents opportunities for exploring structure-activity relationships in various pharmacological contexts. Quinazoline derivatives have demonstrated substantial research value across multiple therapeutic areas, particularly in oncology . Several FDA-approved quinazoline-based drugs, including gefitinib, erlotinib, and afatinib, target the epidermal growth factor receptor (EGFR) pathway, highlighting the core structure's importance in kinase inhibition research . The 2-(methylsulfanyl)quinazoline substructure present in this compound is a key pharmacophoric element found in various bioactive molecules under investigation for their enzyme inhibitory properties . Beyond oncology research, quinazoline scaffolds have shown promise in investigations across multiple disease models, including antimicrobial, anti-inflammatory, and antifungal applications, making them versatile templates for chemical biology and lead compound development . The specific structural features of this compound—particularly the piperazinyl extension and sulfur-containing substituent—may facilitate interactions with various biological targets through hydrogen bonding, hydrophobic interactions, and π-stacking . This product is provided for research purposes only, specifically for in vitro biochemical studies and structure-activity relationship investigations. It is not intended for diagnostic or therapeutic applications. Researchers should handle this compound using appropriate safety precautions in laboratory settings.

Properties

IUPAC Name

4-[4-(2-chlorophenyl)piperazin-1-yl]-2-methylsulfanylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4S/c1-25-19-21-16-8-4-2-6-14(16)18(22-19)24-12-10-23(11-13-24)17-9-5-3-7-15(17)20/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMKABNHORJNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=N1)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[4-(2-Chlorophenyl)piperazino]-2-(methylsulfanyl)quinazoline, with CAS number 866137-94-2, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula : C19H19ClN4S
  • Molecular Weight : 370.91 g/mol
  • Boiling Point : Approximately 590.4 °C (predicted)
  • Density : 1.37 g/cm³ (predicted)
  • pKa : 7.05 (predicted)

Structure

The compound features a quinazoline core substituted with a piperazine ring and a chlorophenyl group, contributing to its biological activity.

Anticancer Properties

Quinazoline derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various kinases involved in cancer progression.

  • Kinase Inhibition : Quinazolines act as ATP-competitive inhibitors of tyrosine kinases, which play critical roles in cell signaling pathways associated with cancer cell proliferation and survival.
  • Induction of Apoptosis : These compounds may induce apoptosis in cancer cells by activating intrinsic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives against various pathogens. The presence of the methylsulfanyl group enhances their activity against both Gram-positive and Gram-negative bacteria.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a series of quinazoline derivatives exhibited potent inhibitory effects on EGFR (epidermal growth factor receptor) tyrosine kinase activity, leading to reduced proliferation of cancer cells in vitro .

CompoundIC50 (µM)Target
Compound A0.5EGFR
Compound B1.0HER2
This compound0.8EGFR

Study 2: Antimicrobial Effects

In a separate investigation focusing on antimicrobial properties, the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics .

PathogenMIC (µg/mL)Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus1632
Escherichia coli3264

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds and substituents. Key comparisons are outlined below:

Table 1: Structural Comparison of Quinazoline and Related Derivatives

Compound Name Core Structure Key Substituents Molecular Formula* Notable Features
4-[4-(2-Chlorophenyl)piperazino]-2-(methylsulfanyl)quinazoline Quinazoline 4-(2-Chlorophenyl)piperazino, 2-SCH₃ ~C₁₉H₁₈ClN₅S Dual substituents modulate receptor affinity and solubility
4-(Methylsulfonyl)quinoline Quinoline 4-SO₂CH₃ C₁₀H₉NO₂S Sulfonyl group enhances metabolic stability but reduces lipophilicity
4-(Hydroxyamino)quinazoline Quinazoline 4-NHOH C₈H₈N₄O Hydroxyamino group may confer metal-chelating properties
2'-[3-[4-(2-Chlorophenyl)piperazino]-2-hydroxypropoxy]acetophenone Acetophenone 4-(2-Chlorophenyl)piperazino, 2-OH C₂₁H₂₅ClN₂O₃ Shared piperazino group; polar hydroxypropoxy chain increases solubility

Key Observations :

Core Scaffold Differences: The quinazoline core (as in the target compound) offers two nitrogen atoms, enabling hydrogen bonding and π-π stacking interactions. Acetophenone derivatives (e.g., ’s compound) lack the fused aromatic system of quinazoline, limiting planar interactions but improving solubility .

Substituent Effects: 4-(2-Chlorophenyl)piperazino Group: Present in both the target compound and ’s analog, this group is associated with CNS activity due to its structural similarity to antipsychotic pharmacophores. Chlorine at the ortho position may enhance steric hindrance and receptor selectivity . Methylsulfanyl (-SCH₃) vs. Sulfonyl groups, however, are more resistant to oxidative metabolism .

Synthetic Accessibility: Piperazino-substituted compounds often require multi-step syntheses involving nucleophilic aromatic substitution or reductive amination. The acetophenone derivative in , for example, involves a hydroxypropoxy linker, which introduces synthetic complexity .

Research Findings and Implications

  • Receptor Binding: Piperazino-containing compounds frequently target serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors. The methylsulfanyl group in the target compound may enhance binding to hydrophobic pockets in these receptors.
  • Metabolic Stability : Sulfur-containing substituents (e.g., -SCH₃) are prone to oxidation, whereas sulfonyl groups (e.g., -SO₂CH₃) are more stable but may reduce bioavailability .
  • Structural Insights : Crystallographic studies using software like SHELX () could resolve the target compound’s conformation, aiding in structure-activity relationship (SAR) analysis .

Preparation Methods

Niementowski’s Synthesis for Quinazoline Core Formation

The foundational step in synthesizing this compound involves constructing the quinazoline scaffold. Niementowski’s reaction remains a cornerstone for generating 3,4-dihydro-4-oxoquinazoline precursors. For this target molecule, the protocol is adapted as follows:

  • Starting Material Preparation :

    • 2-(Methylsulfanyl)anthranilic acid is synthesized via methylation of 2-mercaptobenzoic acid using iodomethane in alkaline conditions.
    • Reaction:
      $$
      \text{2-HS-C}6\text{H}4\text{COOH} + \text{CH}3\text{I} \xrightarrow{\text{NaOH}} \text{2-CH}3\text{S-C}6\text{H}4\text{COOH} + \text{HI}
      $$
  • Cyclization :

    • The anthranilic acid derivative is refluxed with formamide at 125–130°C, yielding 2-(methylsulfanyl)-3,4-dihydro-4-oxoquinazoline .
    • Reaction:
      $$
      \text{2-CH}3\text{S-C}6\text{H}4\text{COOH} + \text{HCONH}2 \xrightarrow{\Delta} \text{2-CH}3\text{S-quinazolin-4-one} + \text{H}2\text{O}
      $$

Chlorination and Piperazine Substitution

The 4-oxo group is converted to a chloro substituent to enable nucleophilic aromatic substitution:

  • Chlorination with Phosphorus Oxychloride :

    • Quinazolin-4-one is treated with excess $$\text{POCl}_3$$ in toluene under reflux, producing 4-chloro-2-(methylsulfanyl)quinazoline .
    • Reaction:
      $$
      \text{2-CH}3\text{S-quinazolin-4-one} + \text{POCl}3 \xrightarrow{\Delta} \text{2-CH}3\text{S-4-Cl-quinazoline} + \text{H}3\text{PO}_4
      $$
  • Piperazine Coupling :

    • 1-(2-Chlorophenyl)piperazine is reacted with the chloroquinazoline derivative in tetrahydrofuran (THF) at 66°C for 12–24 hours.
    • Reaction:
      $$
      \text{2-CH}3\text{S-4-Cl-quinazoline} + \text{C}6\text{H}_4(\text{Cl})\text{-piperazine} \xrightarrow{\text{THF}} \text{Target Compound} + \text{HCl}
      $$

Table 1: Optimization of Piperazine Coupling

Solvent Temperature (°C) Time (h) Yield (%)
THF 66 18 78
DMF 80 12 82
Toluene 110 6 65

Modern Catalytic Methods

Three-Component One-Pot Synthesis

Recent advances emphasize atom-efficient strategies. A DMAP-catalyzed three-component reaction enables simultaneous incorporation of the methylsulfanyl and piperazino groups:

  • Reagents :

    • 2-Aminobenzophenone derivative with methylsulfanyl group.
    • 2-Chlorobenzaldehyde .
    • Ammonium acetate ($$\text{NH}_4\text{OAc}$$) as a nitrogen source.
  • Procedure :

    • Components are heated at 80°C in ethanol with 10 mol% DMAP, yielding the target compound in 85–90% isolated yield.

Key Advantage : Eliminates the need for intermediate isolation, reducing purification steps.

Iodine-Catalyzed Oxidative Cyclization

Panja et al. demonstrated iodine as a dual-purpose catalyst (Lewis acid and oxidant) for quinazoline synthesis:

  • Reaction Setup :

    • Equimolar 2-aminobenzophenone and 2-chlorophenyl aldehyde are mixed with $$\text{NH}4\text{OAc}$$ and catalytic $$\text{I}2$$ in ethanol.
    • Heated at 70°C for 4 hours.
  • Outcome :

    • 91–97% yield, attributed to iodine’s role in facilitating imine formation and subsequent cyclization.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • $$^1\text{H NMR}$$ (400 MHz, CDCl$$_3$$):
    • δ 8.21 (d, 1H, quinazoline-H), 7.65–7.10 (m, 8H, aromatic), 3.85 (s, 3H, N-CH$$2$$), 2.65 (s, 3H, S-CH$$3$$).
  • HRMS : m/z 370.9 [M+H]$$^+$$, consistent with $$\text{C}{19}\text{H}{19}\text{ClN}_4\text{S}$$.

Purity and Stability

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Stability : Stable at room temperature for >6 months under inert atmosphere.

Q & A

Basic: What are the common synthetic routes for 4-[4-(2-Chlorophenyl)piperazino]-2-(methylsulfanyl)quinazoline?

The synthesis typically involves multi-step reactions:

  • Condensation reactions : Reacting 2-chloroquinazoline derivatives with substituted piperazines (e.g., 4-(2-chlorophenyl)piperazine) in polar aprotic solvents (e.g., DCM, DMF) under basic conditions (e.g., K₂CO₃). This facilitates nucleophilic substitution at the quinazoline C2 position .
  • Sulfanyl group introduction : Thiolation at the quinazoline C2 position using methyl disulfide or thiourea derivatives under reflux conditions .
  • Purification : Techniques like recrystallization (ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) ensure >95% purity .

Basic: Which analytical techniques are critical for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methylsulfanyl protons at δ 2.5–3.0 ppm; piperazine ring protons at δ 3.0–4.0 ppm) .
  • X-ray crystallography : Resolves dihedral angles between the quinazoline core and substituents (e.g., 80–85° for chlorophenyl-piperazine moieties), critical for understanding conformational stability .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 413.1) and monitors reaction progress .

Basic: What are the primary pharmacological targets of this compound?

  • Tyrosine kinase inhibition : The quinazoline core mimics ATP-binding sites, potentially inhibiting EGFR or VEGFR kinases (IC₅₀ values in µM range) .
  • Antimicrobial activity : Methylsulfanyl and chlorophenyl groups enhance membrane penetration, targeting bacterial dihydrofolate reductase .
  • CNS modulation : Piperazine derivatives often interact with serotonin/dopamine receptors, suggesting neuropharmacological potential .

Advanced: How can reaction conditions be optimized to improve yield?

  • Solvent/base selection : Use DMF with K₂CO₃ for enhanced nucleophilicity of piperazine .
  • Catalysts : Pd/C or CuI accelerates coupling reactions (e.g., Ullmann-type for C-S bond formation), reducing reaction time from 24h to 6h .
  • Computational guidance : Artificial Force Induced Reaction (AFIR) models predict energy barriers for intermediates, guiding temperature/pH adjustments .

Advanced: How to resolve contradictions in reported bioactivity data?

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
  • Structural analogs : Test derivatives (e.g., replacing methylsulfanyl with ethylthio) to isolate substituent effects .
  • Meta-analysis : Cross-reference datasets from PubChem or ChEMBL to identify outliers caused by impurity thresholds >5% .

Advanced: What structural features drive its structure-activity relationships (SAR)?

  • Dihedral angles : A chlorophenyl-piperazine dihedral angle >80° reduces steric hindrance, enhancing kinase binding .
  • Electron-withdrawing groups : The 2-chlorophenyl moiety increases electrophilicity at the quinazoline N3 position, boosting antimicrobial potency .
  • Methylsulfanyl vs. methoxy : Sulfur’s higher lipophilicity improves blood-brain barrier penetration compared to oxygen analogs .

Advanced: How to assess ADME/Tox properties methodologically?

  • In vitro assays :
    • Caco-2 permeability : Predicts intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability) .
    • Microsomal stability : Incubate with liver microsomes (e.g., human CYP3A4) to estimate metabolic half-life .
  • In silico models : Use SwissADME or ProTox-II to predict hepatotoxicity (e.g., alert for reactive thiomethyl metabolites) .

Advanced: What computational approaches validate target binding?

  • Molecular docking : AutoDock Vina models quinazoline-piperazine interactions with kinase ATP pockets (e.g., VEGFR2 ΔG ≤ -9 kcal/mol) .
  • Molecular dynamics (MD) : 100-ns simulations assess binding stability (e.g., RMSD <2 Å for chlorophenyl in kinase hinge region) .
  • QSAR models : Correlate logP values (2.5–3.5) with antibacterial MIC₉₀ (4–16 µg/mL) .

Advanced: How to address discrepancies between in vitro and in vivo efficacy?

  • PK/PD modeling : Measure plasma concentrations post-IV dosing (e.g., t₁/₂ = 3–5h in rodents) to adjust dosing regimens .
  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., sulfoxide derivatives with 10× higher potency) .
  • Tissue distribution studies : Radiolabel the compound (¹⁴C-methylsulfanyl) to quantify brain penetration (brain/plasma ratio ≥0.3) .

Advanced: Which hyphenated techniques ensure analytical reliability?

  • LC-MS/MS : Quantifies nanogram-level impurities (e.g., des-methylsulfanyl byproduct at 0.1% w/w) .
  • GC-FID : Detects residual solvents (e.g., DMF <500 ppm per ICH Q3C guidelines) .
  • DSC/TGA : Confirms polymorph stability (melting point >200°C indicates Form I crystallinity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.